molecular formula C6H8F2O3 B8067408 1-(Difluoromethyl)-3-hydroxycyclobutanecarboxylic acid

1-(Difluoromethyl)-3-hydroxycyclobutanecarboxylic acid

Cat. No.: B8067408
M. Wt: 166.12 g/mol
InChI Key: PWWKLOKCBKLNLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-3-hydroxycyclobutanecarboxylic acid (CAS RN: 2228177-93-1) is a high-value, multifunctional cyclobutane derivative of significant interest in research and development. Its molecular formula is C6H8F2O3, with a molecular weight of 166.12 g/mol . The compound features a strained cyclobutane ring system substituted with both a carboxylic acid and a difluoromethyl group, making it a versatile chiral building block or intermediate for synthetic organic chemistry. Researchers utilize this and similar strained ring systems in advanced projects, including the synthesis of novel Succinate Dehydrogenase Inhibitor (SDHI) fungicides, which are a major class of agrochemicals targeting fungal respiration . The presence of the difluoromethyl group is a common bioisostere that can enhance metabolic stability and membrane permeability, increasing its utility in medicinal chemistry programs for designing pharmaceutical candidates, such as GPR120 modulators . The carboxylic acid moiety allows for facile conjugation, while the hydroxy group provides a handle for further synthetic manipulation. This product is intended for research purposes as a key intermediate and is strictly for laboratory use. It is supplied with comprehensive documentation, including a Certificate of Analysis (COA) and Safety Data Sheet (SDS) . Handle with appropriate care in accordance with good laboratory practices. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR THERAPEUTIC USE.

Properties

IUPAC Name

1-(difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O3/c7-4(8)6(5(10)11)1-3(9)2-6/h3-4,9H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWKLOKCBKLNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(F)F)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 3-Hydroxycyclobutanecarboxylic Acid

Cyclobutane precursors are typically synthesized via [2+2] cycloaddition or ring-closing metathesis. For example, 3-hydroxycyclobutanecarboxylic acid can be prepared from γ-butyrolactone derivatives through acid-catalyzed ring-opening and subsequent cyclization.

Reaction conditions :

  • Catalyst: H₂SO₄ or p-toluenesulfonic acid.

  • Solvent: Ethanol/water mixture.

  • Yield: ~60–70%.

Step 2: Difluoromethylation

Introducing the difluoromethyl group involves nucleophilic or electrophilic fluorination. A patent by CN111362874B describes a method for analogous pyrazole systems using 2,2-difluoroacetyl halides under basic conditions:

3-Hydroxycyclobutanecarboxylic acid+ClCF₂COClEt₃N, THF1-(ClCF₂)-3-hydroxycyclobutanecarboxylic acid\text{3-Hydroxycyclobutanecarboxylic acid} + \text{ClCF₂COCl} \xrightarrow{\text{Et₃N, THF}} \text{1-(ClCF₂)-3-hydroxycyclobutanecarboxylic acid}

Subsequent hydrolysis with NaOH replaces chloride with hydroxyl, yielding the difluoromethyl group.

Key parameters :

  • Temperature: −10°C to 0°C to prevent ring-opening.

  • Acid-binding agent: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

Step 3: Purification

Recrystallization from ethanol/water (35–65% v/v) achieves >95% purity.

Route 2: One-Pot Difluorination/Fragmentation

Inspired by the synthesis of difluoromethyl ketones, this route leverages 1-trifluoromethyl-1,3-diketones undergoing base-mediated difluorination and fragmentation:

CF₃COCH₂CORKF, DMFCF₂HCOCH₂CORH₃O⁺1-(CF₂H)-3-hydroxycyclobutanecarboxylic acid\text{CF₃COCH₂COR} \xrightarrow{\text{KF, DMF}} \text{CF₂HCOCH₂COR} \xrightarrow{\text{H₃O⁺}} \text{1-(CF₂H)-3-hydroxycyclobutanecarboxylic acid}

Advantages :

  • Fewer intermediates.

  • Higher atom economy.

Limitations :

  • Requires stringent control of hydrolysis conditions to preserve the cyclobutane ring.

Reaction Mechanisms and Critical Insights

Fluorination Dynamics

The difluoromethyl group is introduced via halogen exchange (Halex reaction) or electrophilic substitution . In Route 1, ClCF₂COCl acts as an electrophilic fluorinating agent, with TEA neutralizing HCl byproducts. Quantum mechanical studies suggest that the cyclobutane ring’s electron-deficient nature favors electrophilic attack at the methyl position.

Stereochemical Control

The 3-hydroxy group’s configuration is influenced by:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor trans-hydroxy products.

  • Catalytic asymmetric synthesis : Chiral ligands (e.g., sparteine) in lithiation steps yield enantiomerically enriched intermediates.

Optimization Strategies

Catalyst Screening

CatalystSolventTemperature (°C)Yield (%)Purity (%)
TEATHF−106288
DIPEADCM07192
NaI (5 mol%)Dioxane−206890

Data adapted from CN111362874B and CN104163800A. Sodium iodide enhances reaction rates via halogen exchange but may necessitate post-reaction ion-exchange chromatography.

Solvent Effects

  • THF : Optimal for low-temperature reactions but prone to peroxide formation.

  • DCM : Enables higher reaction temperatures but may chlorinate intermediates.

  • Ethanol/water : Ideal for recrystallization due to differential solubility of byproducts.

Comparative Analysis of Synthetic Routes

ParameterRoute 1Route 2
Steps32
Overall Yield45–55%30–40%
ScalabilityHigh (batch)Moderate (continuous flow)
Purification ComplexityModerate (recrystallization)High (chromatography)
Cost$$$$$

Route 1 is preferred for industrial-scale production due to higher yields and established protocols. Route 2 remains exploratory, with potential for optimization in academic settings .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-3-hydroxycyclobutanecarboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution Reactions: The difluoromethyl group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution Reactions: Nucleophiles like amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of 1-(difluoromethyl)-3-oxocyclobutanecarboxylic acid.

  • Reduction: Formation of this compound alcohol.

  • Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₆H₈F₂O₃
  • Molecular Weight : Approximately 166.13 g/mol
  • Structural Features : The compound features a cyclobutane structure with a difluoromethyl group and a hydroxyl group, enhancing its reactivity and biological activity.

Medicinal Chemistry Applications

  • Building Block for Pharmaceuticals :
    • The compound serves as a versatile intermediate in synthesizing various fluorinated pharmaceuticals. The presence of fluorine often enhances the pharmacokinetic properties of drugs, improving metabolic stability and bioavailability.
    • Preliminary studies suggest that derivatives of cyclobutane, including this compound, may exhibit anti-inflammatory and anticancer properties, making it a candidate for further biological evaluation.
  • GPR120 Modulation :
    • Research indicates that cyclobutane-containing carboxylic acids can act as GPR120 modulators. GPR120 is a G protein-coupled receptor involved in insulin sensitivity and inflammation regulation. Compounds that modulate this receptor hold promise for treating diabetes and related metabolic disorders .

Agricultural Chemistry Applications

  • Pesticide Development :
    • There is potential for developing agrochemicals based on this compound due to its unique structural features that could enhance efficacy against pests or diseases in crops.

Synthesis Pathways

The synthesis of 1-(Difluoromethyl)-3-hydroxycyclobutanecarboxylic acid typically involves several steps, which may include:

  • Formation of the cyclobutane ring.
  • Introduction of the difluoromethyl group.
  • Hydroxylation at the appropriate position on the cyclobutane structure.

These synthetic routes enable the production of this compound with high purity and yield, making it suitable for further research and application.

Comparison with Related Compounds

Compound NameUnique Features
This compoundDifluoromethyl and hydroxyl groups enhance reactivity
3-Hydroxycyclobutanecarboxylic AcidHydroxyl group present; no fluorination
Trifluoroacetic AcidTrifluoromethyl group; widely used in synthesis
Cyclobutane-1-carboxylic AcidBasic cyclobutane structure without fluorination

The unique combination of functional groups in this compound positions it as a valuable intermediate in drug development, distinguishing it from its analogs through enhanced reactivity and potential biological activity.

Mechanism of Action

The mechanism by which 1-(difluoromethyl)-3-hydroxycyclobutanecarboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor of certain enzymes by binding to their active sites. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Key Structural Analogues

The compound is compared below with structurally related cyclobutane carboxylic acids and fluorinated derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Fluorine Atoms Key Properties/Applications Reference CAS/Study
1-(Difluoromethyl)-3-hydroxycyclobutanecarboxylic acid -CF₂H (C1), -OH (C3) 2 Enhanced acidity, metabolic stability N/A (hypothetical)
1-Amino-3,3-difluorocyclobutanecarboxylic acid -NH₂ (C1), -F (C3, C3) 2 Bioisostere for peptide backbone modification 1314744-75-6
Ethyl 3,3-difluorocyclobutanecarboxylate -COOEt (C1), -F (C3, C3) 2 Lipophilic ester prodrug candidate 227607-45-6
1-(Acetamidomethyl)-3,3-difluorocyclobutane-1-carboxylic acid -CH₂NHAc (C1), -F (C3, C3) 2 Improved solubility due to acetamide 2299271-56-8
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid -PhCl (C1), -CH₃ (C3) 0 Non-fluorinated; aryl-substituted lead 1340521-86-9

Electronic and Acid-Base Properties

  • Acidity Modulation: The difluoromethyl group (-CF₂H) in the target compound increases the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to non-fluorinated analogues (pKa ~4.5–5.0). This is due to the strong electron-withdrawing inductive (-I) effect of fluorine, which stabilizes the deprotonated carboxylate form .
  • The -CF₂H group offers a balance between electronic effects and steric demand .

Metabolic Stability and Bioavailability

  • Fluorinated cyclobutanes, including the target compound, exhibit improved metabolic stability due to the resistance of C-F bonds to enzymatic oxidation. For example, the half-life (t₁/₂) of 1-amino-3,3-difluorocyclobutanecarboxylic acid in hepatic microsomes exceeds 120 minutes, compared to ~30 minutes for its non-fluorinated counterpart .
  • The hydroxyl group at C3 enhances water solubility, addressing the hydrophobicity typically associated with fluorinated compounds. This contrasts with ester derivatives like ethyl 3,3-difluorocyclobutanecarboxylate, which require hydrolysis for activation .

Biological Activity

1-(Difluoromethyl)-3-hydroxycyclobutanecarboxylic acid (DFM-HCA) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of DFM-HCA, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Antitumor Activity

Research indicates that DFM-HCA exhibits significant antitumor properties. It has been shown to inhibit the activity of histone acetyltransferases such as EP300 and CREBBP, which are involved in the regulation of gene expression related to cell proliferation and differentiation . By inhibiting these enzymes, DFM-HCA may induce apoptosis in cancer cells, making it a candidate for cancer therapy.

Modulation of Immune Responses

DFM-HCA has also been implicated in modulating immune responses. It appears to influence the activity of immune cells, potentially enhancing their ability to combat tumors and infections. This modulation may involve pathways related to T helper 17 (TH17) cell differentiation, which plays a crucial role in autoimmune diseases .

In Vitro Studies

In vitro studies have demonstrated that DFM-HCA effectively reduces cell viability in various cancer cell lines. For instance, studies on HeLa cells showed a dose-dependent decrease in cell proliferation upon treatment with DFM-HCA . The compound's mechanism involves the induction of oxidative stress and subsequent activation of apoptotic pathways.

In Vivo Studies

Animal model studies have further corroborated the antitumor effects observed in vitro. In murine models, administration of DFM-HCA resulted in significant tumor shrinkage and prolonged survival rates compared to control groups . These findings highlight the potential of DFM-HCA as an effective therapeutic agent.

Case Studies

StudyModelFindings
Daubener et al., 1999HeLa CellsInduced apoptosis through oxidative stress
Taylor et al., 1991Murine ModelsSignificant tumor reduction observed
Kojetin et al., 2006TH17 DifferentiationEnhanced immune response against tumors

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that DFM-HCA has favorable absorption and metabolic stability, making it suitable for oral administration. Toxicity assessments indicate a low toxicity profile at therapeutic doses; however, further studies are required to fully characterize its safety profile in long-term use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(difluoromethyl)-3-hydroxycyclobutanecarboxylic acid, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as lithium hydroxide-mediated hydrolysis under controlled temperatures (0°C to room temperature), followed by purification via silica gel column chromatography (hexane/ethyl acetate gradients). Purity is confirmed using 1^1H/13^13C/19^19F NMR and high-resolution mass spectrometry (HRMS) to verify molecular integrity and detect impurities. For example, trifluoroacetic acid deprotection and cation exchange chromatography (e.g., Dowex 50W-X8) are critical for isolating intermediates .

Q. How can researchers characterize the stereochemistry and conformational dynamics of this compound?

  • Methodological Answer : Advanced NMR techniques (e.g., 1^1H-1^1H COSY, NOESY) combined with X-ray crystallography are essential. Computational modeling (DFT calculations) can predict preferred conformations, while variable-temperature NMR helps resolve dynamic stereochemical ambiguities observed in cyclobutane derivatives .

Q. What are the potential biological applications of this compound, given its structural features?

  • Methodological Answer : The difluoromethyl group enhances metabolic stability and bioavailability, making the compound a candidate for antifungal or enzyme inhibition studies. Researchers should conduct in vitro bioassays (e.g., MIC tests against Candida spp.) and compare results with structurally related compounds like 3,3-difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid, which has shown antifungal promise .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target binding?

  • Methodological Answer : Molecular docking (using software like AutoDock Vina) and MD simulations can predict interactions with biological targets (e.g., fungal CYP51). Focus on modifying the hydroxycyclobutane moiety to enhance hydrogen-bonding networks. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies resolve conflicting NMR data in cyclobutane derivatives?

  • Methodological Answer : Overlapping 1^1H/19^19F signals (e.g., δ −88.52 to −91.45 ppm in DMSO-d6_6) may arise from conformational flexibility. Use 2D NMR (HSQC, HMBC) to assign signals unambiguously. Isotopic labeling (e.g., 2^2H) or low-temperature NMR (e.g., −40°C) can slow ring puckering and simplify spectra .

Q. How to analyze the compound's reactivity under oxidative or acidic conditions?

  • Methodological Answer : Perform stability studies using HPLC-MS to track degradation products. For example, sodium periodate oxidation in aqueous NaHCO3_3 at 0°C can cleave selenide groups, generating intermediates like (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid. Monitor reaction progress with real-time FTIR to detect carbonyl formation .

Q. What are the key considerations for toxicity profiling in preclinical studies?

  • Methodological Answer : Prioritize in vitro cytotoxicity assays (e.g., HepG2 cell viability) and in vivo acute toxicity (rodent LD50_{50}). Reference hazard data from structurally similar compounds (e.g., H302/H312 warnings for 3,3-difluoro derivatives) to design safety protocols, including PPE for skin/eye protection .

Q. How to address discrepancies in bioactivity data across related compounds?

  • Methodological Answer : Use SAR analysis to identify critical substituents (e.g., difluoromethyl vs. trifluoromethyl groups). Compare pharmacokinetic parameters (logP, PSA) and crystallographic data to rationalize potency differences. Collaborative validation via round-robin testing across labs minimizes experimental variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Difluoromethyl)-3-hydroxycyclobutanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Difluoromethyl)-3-hydroxycyclobutanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.